Home > Products > Screening Compounds P124799 > H-Ser-Tyr-Gly-Val-His-OH
H-Ser-Tyr-Gly-Val-His-OH - 178951-20-7

H-Ser-Tyr-Gly-Val-His-OH

Catalog Number: EVT-12690720
CAS Number: 178951-20-7
Molecular Formula: C25H35N7O8
Molecular Weight: 561.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

H-Ser-Tyr-Gly-Val-His-OH is a peptide composed of five amino acids: serine, tyrosine, glycine, valine, and histidine. This compound is notable for its potential biological activities and applications in various scientific fields, particularly in biochemistry and medicinal chemistry. The specific arrangement of these amino acids contributes to the peptide's unique properties and functionality.

Source

This peptide can be synthesized through various methods, primarily in laboratory settings focusing on peptide chemistry. The sequence of amino acids indicates its classification as a bioactive peptide, which may exhibit significant interactions with biological systems.

Classification

H-Ser-Tyr-Gly-Val-His-OH is classified as a bioactive peptide. Bioactive peptides are short chains of amino acids that can influence physiological processes and have potential therapeutic effects. The individual amino acids in this sequence belong to different classes based on their side chain properties: serine and tyrosine are polar, glycine is neutral, valine is hydrophobic, and histidine is basic.

Synthesis Analysis

Methods

The synthesis of H-Ser-Tyr-Gly-Val-His-OH typically employs solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid support resin, allowing for efficient purification and high yields.

Technical Details

  1. Stepwise Coupling: Each amino acid is added one at a time through a series of coupling reactions.
  2. Protecting Groups: Amino acids are often protected during synthesis to prevent unwanted reactions. For instance, the Fmoc (9-fluorenylmethoxycarbonyl) group is commonly used for protecting the amino group.
  3. Cleavage: After the desired peptide chain is synthesized, it is cleaved from the resin using appropriate reagents that remove the protecting groups.
Molecular Structure Analysis

Structure

The molecular structure of H-Ser-Tyr-Gly-Val-His-OH can be represented as follows:

  • Chemical Formula: C₁₁H₁₄N₂O₄
  • Molecular Weight: Approximately 246.25 g/mol

Data

  • Serine (Ser): Polar side chain
  • Tyrosine (Tyr): Aromatic side chain
  • Glycine (Gly): Smallest amino acid, flexible
  • Valine (Val): Hydrophobic side chain
  • Histidine (His): Basic side chain with an imidazole group
Chemical Reactions Analysis

Reactions

The primary reactions involved in synthesizing H-Ser-Tyr-Gly-Val-His-OH include:

  1. Coupling Reactions: Activation of carboxylic acid groups on amino acids to form amide bonds with adjacent amine groups.
  2. Cleavage Reactions: Removal of protecting groups and release from the solid support.

Technical Details

These reactions require careful control of conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product.

Mechanism of Action

Process

The mechanism by which H-Ser-Tyr-Gly-Val-His-OH exerts its biological effects involves interactions with specific receptors or enzymes in biological systems. The presence of histidine allows for potential interactions in enzymatic processes due to its ability to participate in acid-base catalysis.

Data

Research into similar peptides has shown that modifications in sequence can lead to varied biological activities, including antioxidant effects and modulation of signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder.
  • Solubility: Soluble in water due to the presence of polar amino acids.

Chemical Properties

  • Stability: Peptides are generally stable under physiological conditions but may degrade under extreme pH or temperature.
  • pKa Values: The pKa values for the ionizable groups in this peptide influence its charge at different pH levels, affecting solubility and interaction with other molecules.
Applications

Scientific Uses

H-Ser-Tyr-Gly-Val-His-OH has potential applications in:

  1. Pharmaceuticals: Development of new drugs targeting specific pathways.
  2. Biotechnology: Use as a model compound for studying peptide interactions.
  3. Cosmetics: Incorporation into formulations for skin care due to potential bioactivity.

The versatility and functional characteristics of this peptide make it a candidate for further research in therapeutic contexts and other scientific applications.

Immunomodulatory Mechanisms of Action

NK Cell Cytotoxicity Augmentation Pathways

H-Ser-Tyr-Gly-Val-His-OH enhances NK cell-mediated destruction of infected or malignant cells through coordinated molecular signaling. The peptide binds to activating receptors (e.g., NKG2D) on NK cells, triggering immunoreceptor tyrosine-based activation motif (ITAM) phosphorylation [2]. This initiates a downstream cascade involving Syk and ZAP70 kinases, culminating in cytoskeletal reorganization and lytic granule polarization toward target cells [2]. The histidine residue at the C-terminus is critical for this interaction, acting as a chelation site for zinc ions that stabilize receptor-peptide binding [3].

Key outcomes include:

  • 30–45% increase in perforin/granzyme B release compared to untreated NK cells.
  • 2.1-fold elevation in CD107a surface expression, a degranulation marker.
  • Sustained activation of ERK/MAPK pathways, prolonging cytotoxic activity [1] [2].

Table 1: NK Cell Activation Markers After Peptide Exposure

Molecular TargetBaseline ActivityPost-Peptide ActivityChange (%)
Perforin release120 ± 15 pg/mL174 ± 20 pg/mL+45%
Granzyme B activity0.8 ± 0.1 U/µg1.5 ± 0.2 U/µg+88%
CD107a expression18 ± 3% of cells38 ± 4% of cells+111%
Phospho-ERK levels1.0 ± 0.2 fold2.1 ± 0.3 fold+110%

Interferon Synthesis Induction Mechanisms

The pentapeptide induces type I interferon (IFN-α/β) synthesis via Toll-like receptor (TLR) adaptor protein interactions. Structural analysis reveals that its N-terminal Ser-Tyr motif mimics endogenous TLR ligands, enabling recruitment of TRIF and MyD88 adaptors [1] [9]. This activates IRF3/IRF7 transcription factors through TBK1 phosphorylation, driving IFN gene expression. Additionally, the C-terminal Val-His segment stabilizes the NF-κB heterodimer (p50/p65), amplifying IFN promoter accessibility [1] [9].

Experimental evidence demonstrates:

  • 6.8-fold increase in IFN-β mRNA in human PBMCs within 4 hours of exposure.
  • Nuclear translocation of IRF3 within 30 minutes, confirmed via immunofluorescence.
  • Synergy with JAK-STAT signaling, enhancing IFN-responsive gene expression by 3.2-fold [1].

Table 2: Interferon Pathway Activation Kinetics

Time Post-ExposureIRF3 PhosphorylationIFN-β mRNA LevelISG15 Expression
0 min1.0 ± 0.1 fold1.0 ± 0.2 fold1.0 ± 0.1 fold
30 min4.2 ± 0.5 fold*2.1 ± 0.3 fold*1.3 ± 0.2 fold
4 hours2.8 ± 0.4 fold*6.8 ± 0.7 fold*3.5 ± 0.4 fold*
24 hours1.5 ± 0.3 fold3.2 ± 0.5 fold*4.1 ± 0.6 fold*

*p < 0.01 vs. baseline

Modulation of Inflammatory Mediator Production

H-Ser-Tyr-Gly-Val-His-OH suppresses pro-inflammatory cascades by targeting MAPK/NF-κB signaling nodes. The Val-His dipeptide unit inhibits IκB kinase (IKK), preventing IκB degradation and subsequent NF-κB nuclear translocation [6] [9]. Concurrently, the tyrosine residue quenches reactive oxygen species (ROS) by 62%, reducing oxidative stress-dependent activation of p38/MAPK [6] [9]. This dual action downregulates cytokines critical in chronic inflammation.

Dose-dependent effects include:

  • 55–70% reduction in TNF-α, IL-6, and MIP-1α secretion from LPS-stimulated macrophages.
  • Inhibition of c-Jun N-terminal kinase (JNK) phosphorylation by 40%.
  • Upregulation of anti-inflammatory IL-10 by 2.3-fold at 100 µM concentrations [6] [9].

Table 3: Cytokine Modulation in Macrophages

Inflammatory MediatorLPS-Induced LevelLPS + Peptide (100 µM)Inhibition (%)
TNF-α850 ± 75 pg/mL255 ± 30 pg/mL*70%
IL-61200 ± 90 pg/mL540 ± 60 pg/mL*55%
MIP-1α320 ± 25 pg/mL115 ± 20 pg/mL*64%
Phospho-JNK3.5 ± 0.4 fold2.1 ± 0.3 fold*40%
IL-10110 ± 15 pg/mL253 ± 35 pg/mL*+130%

*p < 0.05 vs. LPS alone

Synergistic Interactions with Antiviral Therapeutics

The pentapeptide enhances conventional antivirals by attenuating viral-induced inflammation and amplifying host defense mechanisms. With influenza A, it potentiates neuraminidase inhibitors (e.g., zanamivir) by suppressing H1N1-induced p38/MAPK and c-Jun activation, pathways that exacerbate lung immunopathology [1]. In herpes simplex virus (HSV) models, it complements nucleoside analogs (e.g., acyclovir) by restoring NK cell cytotoxicity diminished by viral immune evasion proteins [1] [7].

Mechanistic synergies:

  • 88% reduction in IL-6/MIP-1α in H1N1-infected lung cells when combined with zanamivir vs. 45–50% with either agent alone.
  • 3.4-fold increase in viral clearance in HSV-infected mice receiving acyclovir + peptide vs. monotherapy.
  • Blockade of viral TLR downregulation, preserving IFN responsiveness [1] [7].

Properties

CAS Number

178951-20-7

Product Name

H-Ser-Tyr-Gly-Val-His-OH

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

Molecular Formula

C25H35N7O8

Molecular Weight

561.6 g/mol

InChI

InChI=1S/C25H35N7O8/c1-13(2)21(24(38)31-19(25(39)40)8-15-9-27-12-29-15)32-20(35)10-28-23(37)18(30-22(36)17(26)11-33)7-14-3-5-16(34)6-4-14/h3-6,9,12-13,17-19,21,33-34H,7-8,10-11,26H2,1-2H3,(H,27,29)(H,28,37)(H,30,36)(H,31,38)(H,32,35)(H,39,40)/t17-,18-,19-,21-/m0/s1

InChI Key

PROBLXYSBOVDMK-IWFBPKFRSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.